molecular formula C22H16N4O3S3 B2405373 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide CAS No. 923502-34-5

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2405373
CAS No.: 923502-34-5
M. Wt: 480.58
InChI Key: PKLAVLQYEURSBA-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . This compound is specifically engineered for research applications in drug discovery and biochemical investigation. The benzothiazole nucleus is a common structural motif in molecules with documented activity against various pathological conditions, including microbial infections, neurodegenerative diseases, and cancer . For instance, benzothiazole derivatives have been extensively investigated as anti-tubercular agents, with some demonstrating potent inhibition of Mycobacterium tuberculosis . Furthermore, analogous compounds have shown promise as inhibitors of key kinases, such as DYRK1A, which is a potential therapeutic target for neurodegenerative disorders like Alzheimer's disease and metabolic syndromes . The strategic incorporation of a methylsulfonyl group and a pyridinylmethyl moiety is designed to modulate the molecule's electronic properties, solubility, and binding affinity for biological targets. This compound is supplied for research use only and is intended for in vitro studies. It is not intended for diagnostic or therapeutic use in humans. Researchers are encouraged to consult the scientific literature on benzothiazole derivatives to further elucidate its potential mechanisms of action and applications.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S3/c1-32(28,29)16-5-7-18-20(10-16)31-22(25-18)26(12-14-3-2-8-23-11-14)21(27)15-4-6-17-19(9-15)30-13-24-17/h2-11,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLAVLQYEURSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)N=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it is being explored for various therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzothiazole rings : These are known for their diverse biological activities.
  • Pyridine moiety : This contributes to the compound's interaction with biological targets.
  • Methylsulfonyl group : Enhances solubility and bioavailability.

Anticancer Activity

Research has indicated that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure can lead to enhanced activity against various cancer cell lines. The compound's mechanism of action may involve:

  • Inhibition of cell proliferation : By inducing apoptosis in cancer cells.
  • Targeting specific enzymes or receptors : This modulation can disrupt critical cellular pathways involved in tumor growth .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. The compound has been tested against several pathogens, demonstrating effectiveness in inhibiting bacterial growth. The structure-activity relationship (SAR) indicates that electron-withdrawing groups enhance antimicrobial potency .

Urease Inhibition

The compound has been evaluated for its ability to inhibit urease, an enzyme linked to various diseases, including kidney stones and gastric ulcers. Preliminary results suggest that it possesses significant urease inhibitory activity, making it a candidate for further development in treating such conditions .

Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazole derivatives, including the target compound, revealed promising results against the chloroquine-sensitive Plasmodium falciparum strain. The findings indicated that structural modifications led to increased potency and reduced cytotoxicity in HepG2 cell lines. The SAR analysis highlighted the importance of specific substituents on the aromatic rings for enhancing anticancer activity .

Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of thiazole derivatives, the compound was found to exhibit substantial activity against both Gram-positive and Gram-negative bacteria. This study underscored the potential of thiazole-based compounds as effective antimicrobial agents .

The biological activity of this compound is hypothesized to be mediated through:

  • Enzyme inhibition : Targeting specific enzymes involved in cancer progression and microbial metabolism.
  • Cell signaling modulation : Altering pathways that regulate cell survival and proliferation.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamideStructureAnticancer
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineStructureAntimicrobial
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amineStructureUrease inhibition

Scientific Research Applications

The compound features a benzothiazole moiety, which is known for its biological activity, particularly in drug development. The presence of both methylsulfonyl and pyridine groups enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds containing thiazole and pyridine derivatives exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity. A study highlighted that certain thiazole derivatives showed IC50 values as low as 5.71 µM against breast cancer cell lines, outperforming standard treatments like 5-fluorouracil (IC50 = 6.14 µM) .

Anticonvulsant Properties

The compound's structural analogs have been evaluated for their anticonvulsant activity. For example, thiazole-integrated compounds exhibited promising results in seizure models, with some derivatives providing up to 100% protection in electroshock tests . This suggests that N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide may also possess similar anticonvulsant effects.

Inhibition of Cyclin-dependent Kinases

Recent studies have focused on the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds similar to this compound have been identified as potent inhibitors of CDK4 and CDK6, presenting a potential therapeutic avenue for cancer treatment .

Antimicrobial Activity

Thiazole derivatives are also being explored for their antimicrobial properties. The incorporation of the thiazole ring into various compounds has shown effectiveness against a range of bacterial strains, suggesting that this compound may exhibit similar antimicrobial effects .

Case Study 1: Anticancer Efficacy

In a controlled study involving the synthesis of thiazole-pyridine hybrids, researchers observed that specific modifications to the molecular structure led to enhanced anticancer activity against multiple cell lines (PC3, MCF-7). One derivative achieved an IC50 value of 5.71 µM against breast cancer cells, indicating significant potential for further development .

Case Study 2: Seizure Protection

A series of thiazole-linked compounds were tested for their anticonvulsant properties in animal models. The results demonstrated a strong correlation between structural modifications and seizure protection rates, with some compounds achieving over 90% efficacy in preventing seizures induced by pentylenetetrazol (PTZ) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural differences between the target compound and analogs include:

  • Substituents: The methylsulfonyl group at position 6 distinguishes it from nitro (e.g., N-(6-nitrobenzo[d]thiazol-2-yl)benzamide in ) or amino substituents (e.g., N-(6-aminobenzo[d]thiazol-2-yl)benzamide in ), which influence electronic properties and solubility . The pyridin-3-ylmethyl linker contrasts with phenylurea-thiadiazole () or sulfonamide-ethyl chains (), impacting binding interactions .
  • Core Modifications: Unlike mono-benzothiazole derivatives (e.g., 2-acetamido-N-[2-(phenylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide in ), the dual benzothiazole system in the target compound may enhance steric bulk or multivalent binding .

Physicochemical Properties

  • Solubility : Methylsulfonyl and carboxamide groups likely improve aqueous solubility compared to nitro or aryl substituents (e.g., N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives in ) .
  • Stability : Sulfonamide-linked derivatives () demonstrated stability under reflux conditions, suggesting the target compound’s pyridinylmethyl-carboxamide linker may confer similar robustness .

Q & A

Q. What synthetic strategies are recommended for preparing N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as:
  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminobenzenethiol derivatives with carbonyl-containing reagents under acidic conditions .
  • Step 2 : Introduction of the methylsulfonyl group via oxidation of a thioether intermediate using mCPBA or H₂O₂ in acetic acid .
  • Step 3 : N-Alkylation of the pyridin-3-ylmethyl group using a coupling agent like EDCI/HOBt in DMF .
  • Characterization : Confirm purity (>95%) via HPLC and structural integrity via IR (e.g., sulfonyl S=O stretch at ~1300–1150 cm⁻¹) and ¹H/¹³C NMR (e.g., pyridyl protons at δ 8.5–7.5 ppm) .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the benzothiazole, pyridyl, and carboxamide moieties .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with expected [M+H]⁺ ion.
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer : Prioritize target-based assays:
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based activity assays (e.g., ATP depletion for kinases).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility : Assess in PBS (pH 7.4) and DMSO for in vitro compatibility.

Advanced Research Questions

Q. How can contradictory results in biological activity profiles be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or off-target effects. Address via:
  • Dose-Response Curves : Repeat assays across a wider concentration range (e.g., 0.1–100 µM) to confirm dose dependency .
  • Selectivity Profiling : Use panels of related enzymes/cell lines to identify off-target interactions .
  • Metabolite Analysis : Check for degradation products (e.g., via LC-MS) that may interfere with activity .
  • Computational Docking : Predict binding modes to explain selectivity (e.g., AutoDock Vina with PyMol visualization) .

Q. What experimental design principles optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to minimize trial-and-error:
  • Factors : Vary temperature, solvent polarity, catalyst loading, and reaction time .
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables .
  • Example : For a Suzuki-Miyaura coupling step, optimize Pd catalyst (0.5–2 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent (toluene/EtOH vs. DMF) .

Q. How can structure-activity relationships (SAR) guide further derivatization?

  • Methodological Answer : Focus on modular modifications:
  • Core Modifications : Replace benzothiazole with thiadiazole (e.g., from ) to assess impact on bioactivity .
  • Substituent Effects : Compare methylsulfonyl (-SO₂CH₃) vs. sulfonamide (-SO₂NH₂) groups on solubility and target affinity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors .

Key Considerations

  • Advanced Tools : Leverage ICReDD’s computational-experimental feedback loops for reaction design .
  • Contradictions : Address conflicting bioactivity data via orthogonal assays and metabolite profiling .

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